molecular formula C15H14N4O4S B2359864 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034564-01-5

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2359864
CAS No.: 2034564-01-5
M. Wt: 346.36
InChI Key: JZYRQZPIDDDGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a phenylethyl group substituted with a 2,4-dioxooxazolidin-3-yl moiety.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9-13(24-18-17-9)14(21)16-11(10-5-3-2-4-6-10)7-19-12(20)8-23-15(19)22/h2-6,11H,7-8H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYRQZPIDDDGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a thiadiazole ring fused with an oxazolidinone moiety, which is known for enhancing pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the thiadiazole derivatives are synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 29 µM to 73 µM depending on structural modifications, indicating promising anticancer activity .
CompoundCell LineIC50 (µM)
Thiadiazole 3dHeLa29
Thiadiazole 3cMCF-773

Antimicrobial Activity

Thiadiazole derivatives have also shown antimicrobial properties . In one study, compounds were tested against various bacterial strains:

  • The results indicated that certain thiadiazoles displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.1 to 0.5 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Thiadiazole AStaphylococcus aureus0.1
Thiadiazole BEscherichia coli0.5

Anti-inflammatory Activity

Thiadiazoles have also been explored for their anti-inflammatory effects . In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are crucial in inflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They promote apoptosis through mitochondrial pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in proliferation and inflammation.

Case Studies

Several case studies have documented the therapeutic potential of similar thiadiazole compounds:

  • A study by Villemagne et al. focused on the synthesis of new oxadiazole compounds as EthR inhibitors for tuberculosis treatment . Their findings suggest that structural modifications can enhance bioactivity.
  • Another research highlighted the development of substituted thiadiazoles with significant anticancer properties, emphasizing structure-activity relationships (SAR) that guide future drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation.

Case Studies and Findings

  • Inhibition of Thymidylate Synthase : Research indicates that compounds with a similar thiadiazole core structure can act as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. In one study, synthesized derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against various thymidylate synthase proteins .
  • Cell Line Studies : Experimental evaluations have demonstrated that related compounds achieve significant growth inhibition across several cancer cell lines. For instance, derivatives showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity, making it a candidate for further exploration in the field of infectious diseases.

Mechanisms and Efficacy

  • Broad-Spectrum Activity : The presence of the thiadiazole moiety enhances the compound's lipophilicity, facilitating better penetration through cell membranes to reach target sites. This characteristic is crucial for its antimicrobial efficacy .
  • Testing Against Pathogens : In vitro studies have shown that similar thiadiazole derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds were tested against Staphylococcus aureus and Escherichia coli with notable results .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Key Insights

  • Functional Groups Influence : The incorporation of various functional groups can significantly affect the biological activity of thiadiazole derivatives. Modifications to the phenyl group or the oxazolidinone structure can lead to variations in potency and selectivity against cancerous or microbial targets .

Future Directions in Research

The ongoing research into this compound indicates several potential avenues for future exploration:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.
  • Formulation Development : Developing effective delivery systems to improve bioavailability and targeted delivery could maximize therapeutic effects while minimizing side effects.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the 4-methyl-1,2,3-thiadiazole-5-carboxamide core but differ in substituents and biological activities:

Compound Name Molecular Weight Key Substituents Biological Activity References
Target Compound ~395 g/mol* Oxazolidinone-phenylethyl Hypothesized: Calcium modulation, anti-inflammatory N/A
BTP2 (YM-58483) ~498 g/mol Bis(trifluoromethyl)pyrazole-phenyl SOCE inhibitor; reduces lung injury
TDL (Tiadinil) 279.31 g/mol 3-Chloro-4-methylphenyl SAR activator in rice blight resistance
Org 214007-0 430 g/mol Cyano-azepine complex Glucocorticoid receptor modulator
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 279.31 g/mol Dimethoxyphenyl Structural analogue; activity uncharacterized

*Calculated based on formula C₁₉H₁₈N₄O₃S₂.

Mechanistic Insights

  • BTP2 (YM-58483) : Inhibits store-operated calcium entry (SOCE) by targeting ORAI1 channels, reducing TLR4-mediated ROS and calcium flux in lung injury models . Its bis(trifluoromethyl)pyrazole group enhances lipophilicity and target binding.
  • TDL (Tiadinil) : Activates SAR in plants via metabolite SV-03, a 4-methyl-thiadiazole carboxylic acid. The chloro-methylphenyl substituent optimizes plant cell uptake without antimicrobial activity .
  • Org 214007-0 : Modulates glucocorticoid receptors with a fused azepine-thiadiazole structure, showing anti-inflammatory properties and reduced side effects compared to steroids .

Substituent Impact on Activity

  • Electron-Withdrawing Groups : BTP2’s trifluoromethyl groups increase membrane permeability and binding to calcium channels .
  • Aromatic Moieties : The dimethoxyphenyl group in ’s compound may enhance π-π stacking in receptor interactions, though its activity remains unstudied .
  • Heterocyclic Additions: The target compound’s oxazolidinone ring could improve metabolic stability or interact with oxidative stress pathways, analogous to oxazolidinone antibiotics.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is synthesized via cyclization of 4-methylthiosemicarbazide with carbon disulfide ($$ \text{CS}_2 $$) under alkaline conditions:

$$
\text{4-Methylthiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{NaOH, EtOH}} \text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid}
$$

Reaction Conditions :

  • Temperature: 0–5°C (initial), then reflux at 80°C
  • Solvent: Ethanol/water (3:1)
  • Yield: 68–72%

Alternative Route: Oxidative Cyclization

A modified approach uses thioamide precursors with iodine ($$ \text{I}_2 $$) in dimethyl sulfoxide (DMSO):

$$
\text{4-Methylthioamide} + \text{I}_2 \xrightarrow{\text{DMSO, 60°C}} \text{Thiadiazole-5-carboxylic acid}
$$

Advantages :

  • Shorter reaction time (2–3 hours)
  • Higher purity (≥95%)

Preparation of 2-(2,4-Dioxooxazolidin-3-yl)-1-Phenylethylamine

Oxazolidinone Ring Formation

The oxazolidinone moiety is synthesized via cyclization of N-(1-phenylethyl)ethanolamine with phosgene ($$ \text{COCl}_2 $$) or triphosgene:

$$
\text{N-(1-Phenylethyl)ethanolamine} + \text{COCl}2 \xrightarrow{\text{CH}2\text{Cl}_2, -10°C} \text{2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethylamine}
$$

Key Parameters :

  • Temperature: −10°C to 0°C (prevents side reactions)
  • Solvent: Anhydrous dichloromethane
  • Yield: 65–70%

Catalytic Carbonylation

A greener alternative employs palladium-catalyzed carbonylation:

$$
\text{N-(1-Phenylethyl)aziridine} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{PPH}3} \text{Oxazolidinone derivative}
$$

Conditions :

  • Pressure: 1 atm CO
  • Catalyst: Palladium acetate ($$ \text{Pd(OAc)}_2 $$)
  • Ligand: Triphenylphosphine ($$ \text{PPh}_3 $$)
  • Yield: 75–80%

Amide Bond Formation

Carboxylic Acid Activation

The thiadiazole-5-carboxylic acid is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) :

$$
\text{Thiadiazole-5-carboxylic acid} + \text{HOBt/EDCl} \rightarrow \text{Active ester intermediate}
$$

Reaction Table 1: Activation Reagent Comparison

Reagent System Solvent Temperature Activation Time
HOBt/EDCl DMF 0°C → RT 1 hour
HATU/DIPEA DCM RT 30 minutes
T3P/EtOAc THF 40°C 45 minutes

Coupling with Oxazolidinone Amine

The activated ester reacts with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine:

$$
\text{Active ester} + \text{Amine} \xrightarrow{\text{Base}} \text{N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide}
$$

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: Room temperature (25°C)
  • Yield: 85–90%

Optimization of Reaction Conditions

Solvent Effects on Coupling Efficiency

Table 2: Solvent Screening for Amide Bond Formation

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 89 98
THF 7.5 62 91
DCM 8.9 55 88
Acetonitrile 37.5 78 95

Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by the amine, improving yields.

Temperature and Stoichiometry

  • Molar Ratio : A 1.2:1 (acid:amine) ratio minimizes unreacted starting material.
  • Temperature : Reactions above 30°C promote racemization; room temperature is optimal.

Characterization and Analytical Data

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) : δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.32 (m, 5H, aryl-H), 4.12 (t, J = 6.8 Hz, 2H, oxazolidinone-CH$$ _2 $$), 3.89 (s, 3H, N-CH$$ _2 $$-Ph), 2.51 (s, 3H, CH$$ _3 $$).
  • IR (KBr) : 1745 cm$$ ^{-1} $$ (oxazolidinone C=O), 1660 cm$$ ^{-1} $$ (amide C=O), 1540 cm$$ ^{-1} $$ (thiadiazole ring).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: 6.8 minutes
  • Purity: ≥98.5%

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterTraditional MethodAdvanced Method (Ultrasound)
SolventDMF, 80°C, 24 hoursAcetonitrile, 50°C, 2 hours
Yield65%85%
By-Product FormationModerate (10–15%)Minimal (<5%)

Which analytical techniques are critical for confirming structural integrity?

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., oxazolidinone carbonyl at ~170 ppm; thiadiazole C-S coupling) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 415.1) and fragmentation patterns .
  • HPLC : Assesses purity (>95% for pharmacological studies) and isolates intermediates .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .
  • X-ray Crystallography : Validates stereochemistry of the phenylethyl side chain .

How can synthesis yield be optimized for hygroscopic intermediates?

Q. Advanced

  • Moisture Control : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of oxazolidinone intermediates .
  • Solvent Selection : Replace polar aprotic solvents (DMF) with acetonitrile to reduce hygroscopicity .
  • In-Situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate reactions at peak yield .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Metabolic Stability Tests : Compare hepatic microsome half-life (e.g., human vs. rodent) to address species-specific discrepancies .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

What computational strategies predict intermediate reactivity?

Q. Advanced

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies (e.g., oxazolidinone ring closure) .
  • Reaction Path Search : Use artificial force-induced reaction (AFIR) to identify low-energy pathways for regioselective thiadiazole formation .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvent/catalyst combinations .

How to address regioselective challenges in hybrid structure synthesis?

Q. Advanced

  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during coupling steps .
  • Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to ensure aryl-ethyl bond formation .
  • Microwave-Assisted Synthesis : Achieve precise temperature control (<±2°C) to minimize side reactions .

What methods isolate and characterize minor by-products?

Q. Methodological

  • Preparative HPLC : Separate by-products using C18 columns (MeCN/H₂O gradient) .
  • LC-MS/MS : Identify structures via fragmentation patterns (e.g., m/z 397.0 for de-methylated by-product) .
  • NMR Spiking : Add authentic samples to confirm identity of unknown peaks .

Q. Table 2: By-Product Characterization

By-ProductMolecular FormulaDetection Method
De-methylated derivativeC₁₈H₁₆N₄O₄SLC-MS (m/z 397.0)
Oxazolidinone dimerC₂₄H₂₂N₄O₆S¹H NMR (δ 5.2 ppm, singlet)

How do substituent variations influence bioactivity?

Q. Advanced

  • SAR Studies : Synthesize analogs with substituents (e.g., fluoro, methoxy) at the phenyl or thiadiazole positions .
  • LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to quantify KD values for target proteins (e.g., COX-2) .

Q. Table 3: Substituent Effects on Bioactivity

Substituent (Position)IC₅₀ (μM, COX-2 Inhibition)LogP
-CH₃ (Thiadiazole C4)12.3 ± 1.22.1
-OCH₃ (Phenyl C4)8.7 ± 0.91.8
-F (Oxazolidinone C5)6.5 ± 0.72.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.